methyl 1,4-dinitro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate typically involves the nitration of methyl 1H-pyrazole-3-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of methyl 1,4-diamino-1H-pyrazole-3-carboxylate.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: Formation of 1,4-dinitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties, such as explosives or dyes
Mechanism of Action
The mechanism of action of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylate ester group can also participate in interactions with enzymes or receptors, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Similar structure but with only one nitro group.
1,4-Dinitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
1002535-20-7 |
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Molecular Formula |
C5H4N4O6 |
Molecular Weight |
216.11 g/mol |
IUPAC Name |
methyl 1,4-dinitropyrazole-3-carboxylate |
InChI |
InChI=1S/C5H4N4O6/c1-15-5(10)4-3(8(11)12)2-7(6-4)9(13)14/h2H,1H3 |
InChI Key |
LZRLURANKDSXQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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